3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-Cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide (CAS 2034583-47-4, molecular formula C₁₅H₈F₃N₅O, molecular weight 331.25 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. Its structure features a pyrazolo[1,5-a]pyrimidine bicyclic core substituted at the 2-position with a trifluoromethyl (-CF₃) group and linked via an amide bond at the 6-position to a 3-cyanobenzamide moiety.

Molecular Formula C15H8F3N5O
Molecular Weight 331.258
CAS No. 2034583-47-4
Cat. No. B2393454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
CAS2034583-47-4
Molecular FormulaC15H8F3N5O
Molecular Weight331.258
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)C#N
InChIInChI=1S/C15H8F3N5O/c16-15(17,18)12-5-13-20-7-11(8-23(13)22-12)21-14(24)10-3-1-2-9(4-10)6-19/h1-5,7-8H,(H,21,24)
InChIKeyJZWOEEDULWFOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide (CAS 2034583-47-4): Core Structure and Procurement Identity


3-Cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide (CAS 2034583-47-4, molecular formula C₁₅H₈F₃N₅O, molecular weight 331.25 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds [1]. Its structure features a pyrazolo[1,5-a]pyrimidine bicyclic core substituted at the 2-position with a trifluoromethyl (-CF₃) group and linked via an amide bond at the 6-position to a 3-cyanobenzamide moiety. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, extensively employed as a kinase inhibitor scaffold and for modulating diverse biological targets [2]. The compound is supplied primarily as a research-grade chemical for in vitro and in vivo preclinical investigation and is not intended for human therapeutic or veterinary use.

Why 3-Cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide Cannot Be Interchanged with In-Class Pyrazolo[1,5-a]pyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is highly tunable, and minor substituent changes at the 2-position (e.g., -CF₃ vs. -H vs. -CH₃) or on the benzamide ring (e.g., 3-CN vs. 3-N(CH₃)₂ vs. 2-Cl) produce profound shifts in target potency, selectivity, metabolic stability, and physicochemical properties [1]. The electron-withdrawing trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core significantly modulates the electron density of the heterocyclic system, affecting both hinge-binding interactions with kinase targets and metabolic vulnerability [2]. The 3-cyano substituent on the benzamide ring offers a distinct hydrogen-bond acceptor capability, a linear geometry, and a strong electron-withdrawing effect (-σₘ ≈ 0.56) that differs fundamentally from the electron-donating dimethylamino group (-σₘ ≈ -0.16) or the lipophilic chloro substituent (π ≈ 0.71) found in closely related analogs. These electronic and steric differences directly impact target engagement, selectivity profiles, and ADME properties, making simple substitution scientifically unsound without experimental validation [1].

Quantitative Differentiation Evidence for 3-Cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide Relative to Closest Analogs


Electronic Modulation of the Pyrazolo[1,5-a]pyrimidine Core: 2-Trifluoromethyl vs. 2-Unsubstituted Analogs

The 2-trifluoromethyl substituent on the pyrazolo[1,5-a]pyrimidine core of the target compound introduces a strong electron-withdrawing effect (Hammett σₚ ≈ 0.54 for -CF₃) that is absent in the des-trifluoromethyl analog 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034621-04-8). In structurally related pyrazolo[1,5-a]pyrimidine kinase inhibitor series, the introduction of a 2-CF₃ group has been shown to enhance metabolic stability by reducing oxidative metabolism at the electron-rich pyrimidine ring and to modulate the pKₐ of the adjacent nitrogen atoms, altering hinge-region hydrogen bonding with kinase targets [1]. Literature precedent from B-Raf inhibitor programs demonstrates that C-3 and C-2 substituents on the pyrazolo[1,5-a]pyrimidine scaffold directly control binding modality (hinge-binding vs. non-hinge-binding) and cellular potency, as shown in crystallographic studies with related N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Hydrogen-Bond Acceptor Capability: 3-Cyano vs. 3-Dimethylamino Benzamide Substitution

The target compound bears a 3-cyano (-CN) substituent on the benzamide ring, whereas the closely related analog 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide (CAS 2034620-07-8) carries a 3-dimethylamino (-N(CH₃)₂) group. These substituents differ fundamentally in their electronic character: -CN is strongly electron-withdrawing (Hammett σₘ = +0.56) and acts exclusively as a hydrogen-bond acceptor, while -N(CH₃)₂ is electron-donating (σₘ = -0.16) and can act as a hydrogen-bond acceptor or be protonated at physiological pH to become a cationic species [1]. The cyano group also contributes a smaller molar refractivity (Cₘᵣ = 6.45 vs. 15.54 for N(CH₃)₂), occupying less steric volume in the binding pocket. In published SAR studies of pyrazolo[1,5-a]pyrimidine inhibitors, cyano substitution has been associated with improved selectivity for ALK over TrkB, with one analog series showing an IC₅₀ shift from 0.5 nM (TrkB) to 23 nM upon cyano introduction, while maintaining ALK potency .

Medicinal chemistry Ligand efficiency Molecular recognition

Lipophilicity Modulation: Impact of 3-Cyano vs. 2-Chloro Benzamide Substitution on logP and Permeability

The target compound's 3-cyano substituent (π = -0.57, hydrophilic) contrasts sharply with the 2-chloro substituent (π = +0.71, lipophilic) found in the analog 2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide (CAS 2034583-08-7) [1]. Based on established fragment contribution methods, the 3-CN compound is predicted to have a logP approximately 1.1–1.3 log units lower than the 2-Cl analog, corresponding to improved aqueous solubility and potentially reduced plasma protein binding. In pyrazolo[1,5-a]pyrimidine-based kinase inhibitor optimization campaigns, modulating lipophilicity via benzamide substitution has been critical for balancing cellular potency with pharmacokinetic exposure, as excessively lipophilic analogs (logP > 4.0) frequently exhibit high metabolic clearance and promiscuous off-target binding [2]. The 3-cyano substituted compound occupies an intermediate lipophilicity space (calculated logP ≈ 2.8–3.0) that may be advantageous for achieving oral bioavailability relative to more lipophilic halogenated analogs.

Physicochemical properties ADME Drug-likeness

N-6 Amide Connectivity: Regioisomeric Differentiation from C-7 and C-3 Substituted Pyrazolo[1,5-a]pyrimidine Series

The target compound features amide bond connectivity exclusively at the pyrazolo[1,5-a]pyrimidine 6-position, distinguishing it from the more extensively characterized C-7 phenyl-linked series (e.g., N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides) explored as B-Raf inhibitors [1], and from C-3 functionalized series investigated as PPAR modulators [2]. The N-6 substitution pattern orients the benzamide moiety along a distinct vector relative to the heterocyclic core, which is predicted to engage a different complement of kinase hinge-region residues. In published DDR1 inhibitor programs, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides demonstrated high selectivity for DDR1 over DDR2 and other kinases, which was attributed in part to the 6-position substitution geometry that enables a unique binding pose within the DDR1 ATP-binding site [3]. The 6-amido linkage in the target compound offers a distinct conformational profile and hydrogen-bonding geometry compared to the 7-aryl or 3-amido substitution patterns found in competing chemical series.

Scaffold regioisomerism Target engagement Kinase inhibitor design

Recommended Research Application Scenarios for 3-Cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide Based on Differential Properties


Kinase Selectivity Profiling in ALK/Trk and DDR Inhibitor Programs

The N-6 amide substitution pattern combined with the 3-cyano electron-withdrawing substituent makes this compound suitable as a selectivity tool compound or starting scaffold for kinase inhibitor programs targeting ALK, Trk family kinases, or DDR1, where 6-substituted pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent and selective inhibition profiles [1]. The compound can serve as a reference point for SAR exploration around the benzamide ring, leveraging the cyano group's compact size and H-bond acceptor properties to probe the solvent-exposed region of the kinase active site.

Lead Optimization Programs Requiring Balanced Lipophilicity

With an estimated clogP in the 2.8–3.0 range, this compound occupies a favorable lipophilicity window for oral drug development, making it a preferred intermediate-lipophilicity reference compound for programs aiming to balance cellular potency with favorable ADME properties [2]. It can be used as a benchmark for evaluating the impact of benzamide substituents on solubility, permeability, and metabolic stability without the confounding effects of excessive lipophilicity seen in halogenated analogs such as the 2-chloro derivative (CAS 2034583-08-7).

Medicinal Chemistry Courses and Structure-Activity Relationship Pedagogy

The compound's well-defined structural features—a privileged heterocyclic scaffold, electronically distinct substituents (3-CN and 2-CF₃), and an amide linkage—make it an excellent teaching example for demonstrating Hammett analysis, bioisosterism, and scaffold-based drug design principles in academic medicinal chemistry curricula [3]. Its structural relationship to multiple clinically relevant kinase inhibitor chemotypes provides rich material for case-based learning on kinase inhibitor design and optimization.

In Vitro Metabolic Stability Comparison Studies

The presence of the 2-trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core, combined with the 3-cyano substituent on the benzamide, creates a distinctive electronic environment predicted to reduce oxidative metabolism at both the heterocyclic core and the benzamide ring relative to electron-rich analogs [4]. This compound can be employed as a metabolically stabilized reference in comparative liver microsome or hepatocyte stability assays alongside its des-CF₃ analog (CAS 2034621-04-8) to experimentally quantify the metabolic shielding effect of the 2-CF₃ group.

Quote Request

Request a Quote for 3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.